molecular formula C16H12Cl2N2O4S3 B7519076 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide

Cat. No. B7519076
M. Wt: 463.4 g/mol
InChI Key: LGRWUVVAQJHMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors that target cell division and proliferation by inhibiting the activity of the cell cycle checkpoint kinase 1 (Chk1).

Mechanism of Action

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide inhibits the activity of Chk1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, such as CDC25A, and leads to the accumulation of DNA damage. The accumulation of DNA damage triggers the activation of the DNA damage response pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, colon, lung, and ovarian cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and doxorubicin, in cancer cells. In addition, 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been shown to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has also been shown to enhance the efficacy of DNA-damaging agents, which makes it a potential candidate for combination therapy in cancer treatment. However, 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. In addition, it may have off-target effects on other kinases or cellular processes.

Future Directions

There are several future directions for the research on 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide. One direction is to investigate its potential use in combination therapy with other DNA-damaging agents in cancer treatment. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases, where the DNA damage response pathway is dysregulated. Furthermore, the development of more potent and selective Chk1 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.

Synthesis Methods

The synthesis of 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-chlorobenzenesulfonamide, which is reacted with 3-nitrobenzene-1-sulfonyl chloride to form 3-nitro-N-[4-chlorophenyl]benzenesulfonamide. This intermediate is then reduced to 3-amino-N-[4-chlorophenyl]benzenesulfonamide, which is further reacted with 3-bromo-5-chlorothiophene-2-sulfonyl chloride to form the final product 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide.

Scientific Research Applications

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the activity of Chk1, a key regulator of the DNA damage response pathway. This pathway is essential for the maintenance of genomic stability and is frequently dysregulated in cancer cells. Inhibition of Chk1 by 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide leads to the accumulation of DNA damage and cell death in cancer cells, while sparing normal cells.

properties

IUPAC Name

5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S3/c17-11-4-6-12(7-5-11)19-26(21,22)14-3-1-2-13(10-14)20-27(23,24)16-9-8-15(18)25-16/h1-10,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWUVVAQJHMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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